molecular formula C15H18N4O2 B2988595 5-cyclopropyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1448136-33-1

5-cyclopropyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2988595
CAS No.: 1448136-33-1
M. Wt: 286.335
InChI Key: HZQGDJNKSRYHGI-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a distinctive structure comprising an isoxazole carboxamide core linked to a 1-methyl-1H-pyrazole moiety, both substituted with cyclopropyl groups . The specific role of this compound in biological systems is an area of active investigation, though its structural analogs, particularly those within the isoxazole carboxamide class, have been identified as biologically active molecules in scientific literature. For instance, related isoxazole carboxamide compounds have been investigated for their potential as modulators of specific biological targets, such as histone-lysine N-methyltransferases (e.g., SMYD2, SMYD3) . Other structurally similar compounds containing the 5-cyclopropyl-3-aryl-isoxazole motif have been reported in published research as potent agonists of the farnesoid X receptor (FXR), highlighting the potential of this chemotype in developing therapies for metabolic disorders like dyslipidemia . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns. Its defined structure, confirmed by analytical data, makes it a valuable building block for constructing diverse compound libraries or for probing structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-cyclopropyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-13(9-2-3-9)6-11(17-19)8-16-15(20)12-7-14(21-18-12)10-4-5-10/h6-7,9-10H,2-5,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQGDJNKSRYHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyclopropyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a unique structural framework, combining isoxazole and pyrazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_4O_2 with a molecular weight of 342.4 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and condensation techniques. The general synthetic route can be summarized as follows:

  • Formation of the isoxazole ring : This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
  • Introduction of the pyrazole moiety : This involves a condensation reaction with hydrazine derivatives.
  • Final modifications : Cyclopropyl groups are introduced via cyclopropanation reactions.

Anticancer Properties

Recent studies have evaluated the anticancer potential of various isoxazole derivatives, including those similar to this compound. For instance, a series of isoxazole-carboxamide derivatives demonstrated significant cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (μg/ml)
2dHeLa15.48
2eHep3B23.00
2aMCF-739.80

These compounds exhibited mechanisms such as inducing apoptosis and inhibiting cell cycle progression at the G2/M phase, suggesting that similar activities could be anticipated for our compound of interest .

The biological activity of isoxazole derivatives often involves interaction with specific molecular targets, including enzymes and cellular receptors. The presence of the cyclopropyl and pyrazole groups may enhance binding affinity and selectivity for these targets, potentially leading to inhibition of pathways critical for cancer cell survival.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study assessing the cytotoxic effects of various isoxazole derivatives, compounds structurally related to our target showed promising results against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The most active compounds induced significant apoptosis while reducing necrosis rates in treated cells .
  • Antioxidant Activity : Another study highlighted that certain isoxazole derivatives exhibited antioxidant properties, which can contribute to their overall therapeutic profile by protecting normal cells from oxidative stress while targeting cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Isoxazole Carboxamides
Compound Name / CAS No. Core Structure Substituents Molecular Weight Key References
Target Compound Isoxazole-3-carboxamide 5-cyclopropyl (isoxazole), N-(5-cyclopropyl-1-methylpyrazol-3-yl-methyl) ~325 (estimated)
2GJ (HSP90 Inhibitor) Isoxazole-3-carboxamide 2,4-Dihydroxy-5-isopropylphenyl, N-ethyl, 4-(morpholin-4-ylmethyl)phenyl Not provided
CAS 2034605-40-6 Isoxazole-3-carboxamide 5-cyclopropyl, N-(2-(3-pyrazinyl-1H-pyrazol-1-yl)ethyl) 324.34
CAS 1798024-72-2 Isoxazole-3-carboxamide 5-cyclopropyl, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl) Not provided
5-cyclopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-3-carboxamide Isoxazole-3-carboxamide 5-cyclopropyl, N-(6-methoxybenzo[d]thiazol-2-yl) 315.35

Key Observations :

  • Cyclopropyl Substituents : Present in the target compound and CAS 2034605-40-6, these groups may improve metabolic stability compared to halogenated analogs (e.g., chloro derivatives in ) .
  • Heteroaromatic Linkers : The target compound uses a methylpyrazole linker, whereas CAS 2034605-40-6 employs a pyrazinyl group. Such differences influence electronic properties and binding interactions .
  • Biological Targets : The HSP90 inhibitor 2GJ shares the isoxazole carboxamide core but incorporates bulkier diaryl and morpholine groups, suggesting divergent target affinities .

Comparison with :

  • Yields for similar reactions range from 62–71%, suggesting moderate efficiency for such couplings .
  • Halogenated analogs (e.g., 3b, 3e in ) require additional purification steps due to higher polarity, whereas cyclopropyl groups may simplify isolation .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Data
Compound Name / CAS No. Melting Point (°C) Solubility Trends Crystallographic Features
Target Compound Not reported Likely moderate lipophilicity Potential dimerization via N–H⋯N bonds
CAS 2034605-40-6 Not reported Higher polarity (pyrazine) Not reported
5-cyclopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-3-carboxamide Not reported Low aqueous solubility Disordered cyclopropyl groups; N–H⋯N dimers

Key Insights :

  • Crystallography : Cyclopropyl groups in exhibit disorder in crystal structures, which may complicate X-ray analysis of the target compound .
  • Solubility : The target compound’s cyclopropyl and methylpyrazole groups likely enhance lipophilicity compared to more polar derivatives (e.g., 3d in with a fluorophenyl group) .

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